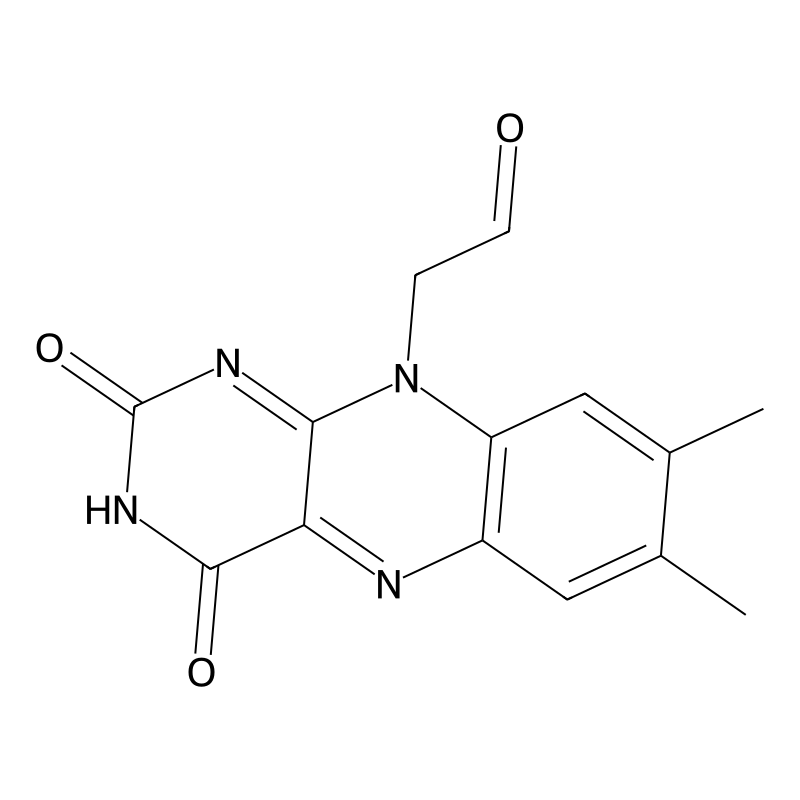

Melanin

Content Navigation

Researchers often struggle to find a single material with broad UV absorption, radical scavenging, and electronic conductivity. Melanin addresses this as a mixed ionic-electronic conductor (OMIEC) with high ORAC antioxidant value.

- Boosts volumetric capacitance in PEDOT:PSS bioelectronic transistors at 10-20 wt% loading.

- Enables photoprotective cosmetics without cytotoxic TiO2, neutralizing ROS during UV exposure.

- Serves as visible-light sensitizer for TiO2 photocatalysts and stable anode material for aqueous metal-ion batteries.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Melanin (CAS 8049-97-6) is a complex, high-molecular-weight biopolymer formed through the oxidative polymerization of phenolic and indolic compounds. In industrial and advanced research procurement, it is primarily sourced as a multifunctional active material valued for its broad-spectrum electromagnetic absorption (UV to near-infrared), potent free-radical scavenging capabilities, and unique metal-ion chelating properties . Unlike simple pigments, melanin functions as an organic mixed ionic-electronic conductor (OMIEC), making it highly relevant for next-generation bioelectronics, biocompatible energy storage, and premium photoprotective dermo-cosmetics. Its insolubility in standard organic solvents contributes to high chemical stability, though it necessitates specific formulation strategies or blending with conductive polymers for thin-film applications.

Research Fit

Substituting melanin with conventional carbon black for pigmentation, standard UV filters (like TiO2) for photoprotection, or pure PEDOT:PSS for bioelectronics fails due to the loss of critical multifunctional synergies. Standard inorganic UV filters lack melanin's intrinsic redox-active free-radical scavenging, which actively neutralizes reactive oxygen species (ROS) generated during UV exposure [1]. In electronic applications, pure synthetic conductive polymers like PEDOT:PSS exhibit limited volumetric capacitance and poor ionic-electronic coupling in aqueous biological environments compared to melanin [2]. Furthermore, while synthetic analogs like polydopamine mimic melanin's adhesiveness, natural melanin extracts often demonstrate superior specific capacity in metal-ion battery anodes due to optimized supramolecular packing and native metal-binding sites, making direct substitution detrimental to device performance.

Substitution Risk

Enhanced Volumetric Capacitance in OMIEC Blends

In the formulation of organic mixed ionic-electronic conductors (OMIECs), pure PEDOT:PSS is the standard baseline but suffers from limited ion penetration. Blending PEDOT:PSS with 20 wt% melanin drastically increases the ionic-electronic coupling and charge storage capability [1].

| Evidence Dimension | Volumetric Capacitance (C*) at 100 mHz |

| Target Compound Data | 456 ± 92 F cm−3 (20% Melanin / PEDOT:PSS blend) |

| Comparator Or Baseline | 45 ± 12 F cm−3 (Pure PEDOT:PSS) |

| Quantified Difference | 10-fold increase in volumetric capacitance |

| Conditions | Aqueous electrolyte, two-electrode configuration measurement |

Allows engineers to design significantly smaller, higher-density supercapacitors and organic electrochemical transistors (OECTs) for wearable and implantable bioelectronics.

Visible Light Absorptance in TiO2 Photocatalysis

Standard titanium dioxide (TiO2) films are highly effective in the UV range but transparent in the visible spectrum, limiting their solar energy utilization. The deposition of melanin onto TiO2 architectures extends absorptance deep into the visible and near-infrared regions, enabling visible-light-driven charge separation [1].

| Evidence Dimension | Absorptance at 550 nm |

| Target Compound Data | ~60% absorptance (Melanin-coated TiO2 film, 12 layers) |

| Comparator Or Baseline | <8% absorptance (Unmodified bare TiO2 film) |

| Quantified Difference | >50 absolute percentage point increase in visible light absorptance |

| Conditions | Inkjet-printed donor-acceptor bilayers, measured via total and diffuse transmittance/reflectance |

Crucial for procuring materials for solar-driven photocatalytic degradation systems that require activation under standard visible light rather than strict UV irradiation.

Dermo-Cosmetic Antioxidant Capacity

In cosmetic formulation, melanin provides dual-action UV protection and antioxidant activity. When evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay, fungal-derived melanin outperforms standard peptide-based antioxidants like reduced glutathione (GSH), demonstrating superior radical addition capabilities [1].

| Evidence Dimension | Oxygen Radical Absorbance Capacity (ORAC) |

| Target Compound Data | 1105 μM TE g−1 (Fungal Melanin) |

| Comparator Or Baseline | Significantly lower baseline for Reduced Glutathione (GSH) |

| Quantified Difference | Statistically superior peroxyl radical scavenging compared to GSH |

| Conditions | 78 nM fluorescein and 221 mM AAPH radical assay, standardized to Trolox equivalents (TE) |

Justifies the selection of melanin over conventional antioxidants in premium broad-spectrum sunscreens and anti-aging skincare formulations.

Specific Capacity in Metal-Ion Battery Anodes

For biocompatible energy storage, the supramolecular structure of the melanin precursor directly impacts electrochemical performance. Natural melanin exhibits optimized metal-ion chelation and a more favorable extended conjugated backbone compared to standard synthetic melanin, resulting in superior charge storage when loaded with sodium ions [1].

| Evidence Dimension | Specific Capacity (Na+-loaded anode) |

| Target Compound Data | 30.4 ± 1.6 mA h g–1 (Natural Melanin Anode) |

| Comparator Or Baseline | ~20.2 mA h g–1 (Synthetic Melanin Anode) |

| Quantified Difference | 50% higher specific capacity for natural melanin |

| Conditions | Sodium-ion battery anode configuration, aqueous testing |

Directs battery manufacturers to procure natural melanin extracts over synthetic variants to maximize energy density in biodegradable power sources.

High-Capacitance Bioelectronic Interfaces

Melanin is the ideal additive for PEDOT:PSS-based organic electrochemical transistors (OECTs) and wearable supercapacitors. Its inclusion at 10-20 wt% resolves the low volumetric capacitance of pure synthetic polymers, enabling high-performance, biocompatible signal amplification in physiological environments [1].

Broad-Spectrum Dermo-Cosmetic Sunscreens

Due to its combined high ORAC antioxidant value and broad UV-to-NIR absorption, melanin is procured for premium skincare formulations. It replaces the need for separate UV-blocking (e.g., TiO2) and antioxidant (e.g., GSH) ingredients, providing a single, biocompatible active that prevents UV-induced oxidative stress without causing keratinocyte cytotoxicity [2].

Visible-Light Photocatalytic Remediation

Melanin is selected as a sensitizer for wide-bandgap semiconductors like TiO2 in water purification and dye degradation systems. By expanding the absorption profile into the 550 nm visible range, melanin-TiO2 bilayers can efficiently operate under natural sunlight, reducing the energy overhead required for UV-only photocatalysts [3].

Biodegradable Metal-Ion Electrodes

Natural melanin is utilized as a primary active material in the anodes and cathodes of aqueous sodium-ion and zinc-ion batteries. Its innate metal-chelating properties and reversible redox chemistry provide stable specific capacities over hundreds of cycles, making it a critical component for sustainable, transient electronics [4].

Application Fit

References

- [1] RSC Adv., 2023, 'Melanin/PEDOT:PSS blend as organic mixed ionic electronic conductor (OMIEC) for sustainable electronics'

- [2] RSC Adv., 2021, 'Fungal melanin as a biocompatible broad-spectrum sunscreen with high antioxidant activity'

- [3] Nanoscale Adv., 2023, 'Enhanced Photochemical Activity and Ultrafast Photocarrier Dynamics in Sustainable Synthetic Melanin Nanoparticle- Based Donor-Acceptor'

- [4] Biomacromolecules, 2025, 'Multifunctional Natural and Synthetic Melanin for Bioelectronic Applications: A Review'

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Explore Compound Types

O4Si-4